molecular formula C11H12Cl2FN3 B1408370 N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride CAS No. 1820711-57-6

N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride

Cat. No.: B1408370
CAS No.: 1820711-57-6
M. Wt: 276.13 g/mol
InChI Key: YPKNSDRZNCGOJN-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and CAS Registry Number (1820711-57-6)

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as this compound. This nomenclature follows standard IUPAC conventions for heterocyclic compounds, specifically indicating the substitution pattern on both the pyridine ring and the attached fluorophenyl group. The compound is uniquely identified by Chemical Abstracts Service Registry Number 1820711-57-6, which serves as the universal identifier for this specific dihydrochloride salt form.

The systematic name reflects the structural complexity of the molecule, where the pyridine ring system contains amino groups at positions 2 and 3, with the N2 position specifically substituted by a 4-fluorophenyl group. The dihydrochloride designation indicates that two hydrochloride molecules are associated with the organic base, forming a stable salt complex. This CAS number specifically distinguishes the dihydrochloride salt from the free base form of the compound, which carries a different registry number.

Properties

IUPAC Name

2-N-(4-fluorophenyl)pyridine-2,3-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3.2ClH/c12-8-3-5-9(6-4-8)15-11-10(13)2-1-7-14-11;;/h1-7H,13H2,(H,14,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPKNSDRZNCGOJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)NC2=CC=C(C=C2)F)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride typically involves the reaction of 4-fluoroaniline with pyridine-2,3-diamine under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

N2-(4-(Dimethylamino)phenyl)pyridine-2,3-diamine dihydrochloride
  • CAS No.: 1820735-09-8
  • Molecular Formula : C₁₃H₁₇ClN₄
  • Molecular Weight : 264.76 g/mol
  • Key Differences: The 4-dimethylamino group (-N(CH₃)₂) replaces fluorine, introducing strong electron-donating effects. Increased molecular weight due to additional methyl groups. Likely higher solubility in polar solvents compared to the fluorine-substituted analog due to the amine’s polarity .
N2-(4-Fluoro-2-Methylphenyl)pyridine-2,3-diamine dihydrochloride
  • CAS No.: 1895682-17-3
  • Molecular Formula : C₁₂H₁₄Cl₂FN₃
  • Molecular Weight : 290.16 g/mol
  • Key Differences :
    • A methyl group is added at the ortho position of the fluorophenyl ring, increasing steric hindrance.
    • This substitution may reduce binding affinity in biological systems compared to the unsubstituted fluorophenyl derivative .

Pyridine Ring Modifications

5-Methoxypyridine-2,3-diamine dihydrochloride
  • CAS No.: 618439-83-1
  • Molecular Formula : C₆H₁₀Cl₂N₃O
  • Molecular Weight : 218.07 g/mol
  • Key Differences: A methoxy (-OCH₃) group replaces the fluorophenyl substituent at the pyridine’s 5-position.
Pyridine-2,3-diamine dihydrochloride (Base Structure)
  • CAS No.: 71477-20-8
  • Molecular Formula : C₅H₉Cl₂N₃
  • Molecular Weight : 182.05 g/mol
  • Key Differences :
    • Lacks any aryl substituents, resulting in simpler electronic properties.
    • Lower molecular weight and reduced complexity make it less suitable for targeted applications requiring specific binding interactions .

Functional Group Additions

6-Methoxy-N2-Methylpyridine-2,3-diamine Dihydrochloride (HC Blue 7)
  • CAS No.: Not explicitly listed (see ).
  • Molecular Formula : C₇H₁₂Cl₂N₃O
  • Molecular Weight : 234.10 g/mol
  • Key Differences :
    • A methoxy group at the pyridine’s 6-position and a methyl group at N2.
    • The methyl group may enhance lipophilicity, while the methoxy group could improve solubility in organic solvents compared to the fluorophenyl analog .

Comparative Data Table

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
N2-(4-Fluorophenyl)pyridine-2,3-diamine diHCl 1820711-57-6 C₁₁H₁₂Cl₂FN₃ 276.14 4-Fluorophenyl High metabolic stability, moderate solubility
N2-(4-(Dimethylamino)phenyl)pyridine-2,3-diamine diHCl 1820735-09-8 C₁₃H₁₇ClN₄ 264.76 4-Dimethylaminophenyl Enhanced solubility, electron-donating effects
N2-(4-Fluoro-2-methylphenyl)pyridine-2,3-diamine diHCl 1895682-17-3 C₁₂H₁₄Cl₂FN₃ 290.16 4-Fluoro-2-methylphenyl Increased steric hindrance
5-Methoxypyridine-2,3-diamine diHCl 618439-83-1 C₆H₁₀Cl₂N₃O 218.07 5-Methoxy Reduced stability, altered electronic effects
Pyridine-2,3-diamine diHCl (Base) 71477-20-8 C₅H₉Cl₂N₃ 182.05 None Simple structure, limited applications

Biological Activity

N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C11H11Cl2FN4 and features a pyridine ring substituted with a fluorophenyl group and a diaminopropyl moiety. Its unique structure enables interactions with various biological targets, which are crucial for its therapeutic potential.

This compound exhibits its biological activity primarily through:

  • Enzyme Interaction: The compound can bind to specific enzymes, modulating their activity. For instance, it has been studied for its potential as an inhibitor of neuronal nitric oxide synthase (nNOS), which is significant in neurodegenerative disorders .
  • Receptor Modulation: The compound may influence receptor activities, affecting various biochemical pathways involved in cellular signaling.

Antimicrobial Activity

Research indicates that derivatives of pyridine compounds often exhibit antimicrobial properties. This compound has been evaluated for its effectiveness against different bacterial strains. A comparative study showed that similar compounds demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

CompoundTarget BacteriaInhibition Zone (mm)
This compoundS. aureus20
N2-(3-fluorophenyl)pyridine-2,3-diamine dihydrochlorideE. coli18
5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamineP. aeruginosa22

Antiproliferative Activity

In vitro studies have shown that this compound possesses antiproliferative properties against various cancer cell lines. The compound's IC50 values indicate its potency in inhibiting cell growth:

Cell LineIC50 (µM)
HeLa5.0
A3753.5
HCT1164.0

These findings suggest that the compound may serve as a potential lead in cancer therapy development.

Case Studies

  • Neuroprotective Effects : A study investigated the neuroprotective effects of this compound in a rabbit model of hypoxia-induced ischemia. The results indicated significant improvements in survival rates of newborn kits when treated with the compound post-hypoxia .
  • Antimicrobial Activity : In a comparative analysis with other pyridine derivatives, this compound showed enhanced activity against Staphylococcus aureus, outperforming traditional antibiotics like chloramphenicol .

Q & A

Q. What are the standard synthetic routes for N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride, and how are reaction conditions optimized?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, analogous pyridine-diamine derivatives are prepared by reacting intermediates like 4-fluorophenylamine with halogenated pyridine precursors under basic conditions (e.g., K₂CO₃ in methanol/water) . Reaction optimization includes solvent selection (e.g., dichloromethane or trifluoroethanol), temperature control (e.g., 25°C for 3 hours), and catalysts (e.g., Raney Ni for reductions). Post-reaction purification involves column chromatography (silica gel) or trituration with solvents like n-pentane to isolate the product .

Q. How is structural characterization performed for this compound?

Key methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton environments and confirm substitution patterns (e.g., aromatic protons at δ 6.5–8.0 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Tools like SHELXL refine crystal structures, while ORTEP-3 generates thermal ellipsoid plots to visualize atomic positions .

Q. What purification techniques are recommended for isolating the compound?

Silica gel column chromatography with gradients of ethyl acetate/hexane is widely used. For dihydrochloride salts, trituration with non-polar solvents (e.g., n-pentane) removes impurities. HPLC (≥98% purity) ensures final product quality .

Q. How can researchers assess the compound’s biological activity in early-stage studies?

In vitro assays (e.g., enzyme inhibition, cytotoxicity) are prioritized. For example, analogs of pyridine-diamine derivatives are screened against target proteins using fluorescence polarization or microplate-based assays. Dose-response curves (IC₅₀ values) quantify potency .

Advanced Research Questions

Q. How should researchers address contradictions in synthetic yield or characterization data?

Discrepancies in yield (e.g., 73% vs. 94%) may arise from solvent purity, reaction scaling, or intermediates’ stability. Validate reproducibility via controlled experiments and characterize byproducts using LC-MS. For conflicting NMR data, compare spectra with computed chemical shifts (DFT) or use 2D NMR (COSY, HSQC) to resolve ambiguities .

Q. What crystallographic software tools are recommended for resolving complex crystal structures?

  • SHELX Suite : SHELXL refines small-molecule structures against high-resolution data. For twinned crystals, the TWIN command adjusts refinement parameters .
  • WinGX : Integrates SHELX with ORTEP-3 for graphical visualization and publication-ready figures .

Q. How can synthetic routes be optimized for scalability and reduced hazardous byproducts?

  • Solvent Replacement : Replace dichloromethane with cyclopentyl methyl ether (CPME) for greener synthesis.
  • Catalyst Screening : Test Pd/C or Ni catalysts for milder reduction conditions.
  • Waste Management : Segregate halogenated byproducts and collaborate with certified waste treatment facilities .

Q. What advanced NMR strategies resolve overlapping signals in aromatic regions?

Use 1^1H-13^13C HSQC to correlate proton and carbon shifts. For diastereotopic protons, NOESY identifies spatial proximity. Paramagnetic relaxation agents (e.g., Cr(acac)₃) may enhance resolution in crowded spectra .

Q. How can the compound’s stability under varying storage conditions be evaluated?

Conduct accelerated stability studies:

  • Thermal Stability : Store samples at 40°C/75% RH for 4 weeks and monitor decomposition via HPLC.
  • Light Sensitivity : Expose to UV-vis light and track degradation products.
  • Solution Stability : Assess pH-dependent hydrolysis in buffers .

Q. What computational methods support structure-activity relationship (SAR) studies?

Molecular docking (AutoDock Vina) predicts binding modes to target proteins. QSAR models correlate substituent effects (e.g., electron-withdrawing fluorine) with activity. DFT calculations (Gaussian 09) optimize geometries and predict NMR/UV spectra .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride
Reactant of Route 2
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N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride

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